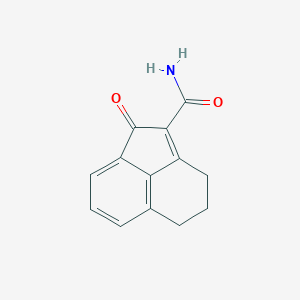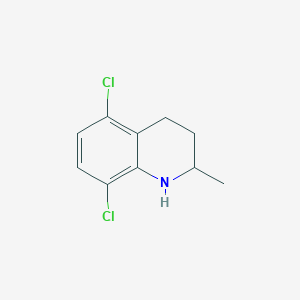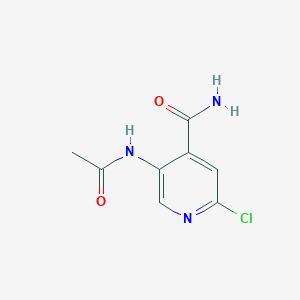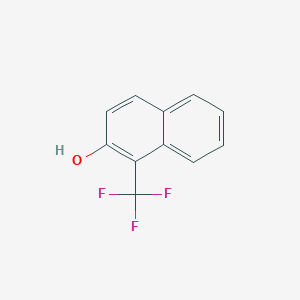
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole is a complex organic compound that features both an indole and an imidazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be formed through the condensation of 1,2-diketones with ammonium acetate and aldehydes, followed by cyclization . The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nano-Fe3O4@Ca3(PO4)2 have been employed to promote the synthesis of imidazole derivatives efficiently . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole or indole rings, often using halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated reagents, basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The compound can also interact with receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-imidazol-2-yl)phenol: Another imidazole derivative with similar biological activities.
2-Methyl-4,5-dihydroimidazole: A simpler imidazole compound used in various chemical reactions.
4,5-Diphenyl-imidazol-1,2,3-triazole: A hybrid compound with significant biological activity.
Uniqueness
What sets 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole apart is its dual-ring structure, which allows it to participate in a broader range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methylindole |
InChI |
InChI=1S/C13H15N3/c1-16-9-10(8-13-14-6-7-15-13)11-4-2-3-5-12(11)16/h2-5,9H,6-8H2,1H3,(H,14,15) |
InChI Key |
OPJPDQSQICYHHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)


![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11890552.png)





![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
![3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole](/img/structure/B11890572.png)

